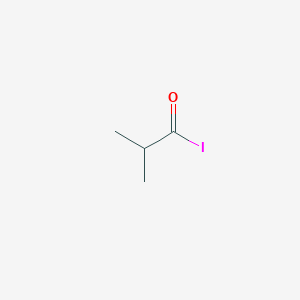
2-Methylpropanoyl iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropanoyl iodide is an organic compound with the molecular formula C4H7IO It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by an iodine atom
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylpropanoyl iodide can be synthesized through the iodination of 2-methylpropanoic acid. One common method involves the reaction of 2-methylpropanoic acid with iodine and red phosphorus. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Methylpropanoyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to 2-methylpropanol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 2-methylpropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide, typically under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-methylpropanoic acid derivatives.
Reduction: 2-Methylpropanol.
Oxidation: 2-Methylpropanoic acid.
科学的研究の応用
2-Methylpropanoyl iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methylpropanoyl iodide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The iodine atom in the compound makes it a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
2-Methylpropanoic Acid: The parent compound from which 2-methylpropanoyl iodide is derived.
2-Methylpropanol: A reduction product of this compound.
2-Methylpropanoic Anhydride: Another derivative of 2-methylpropanoic acid.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other derivatives of 2-methylpropanoic acid. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
特性
CAS番号 |
65269-91-2 |
|---|---|
分子式 |
C4H7IO |
分子量 |
198.00 g/mol |
IUPAC名 |
2-methylpropanoyl iodide |
InChI |
InChI=1S/C4H7IO/c1-3(2)4(5)6/h3H,1-2H3 |
InChIキー |
KCEQXZOUGLIKRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


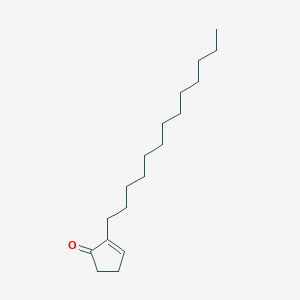
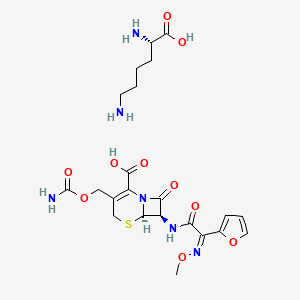
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
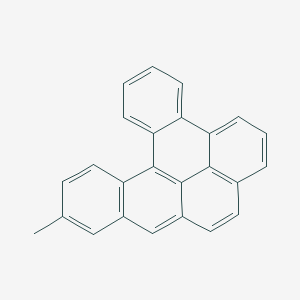
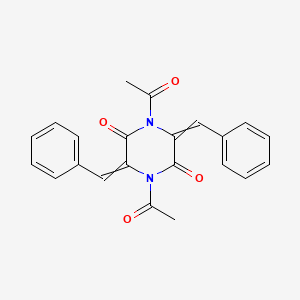
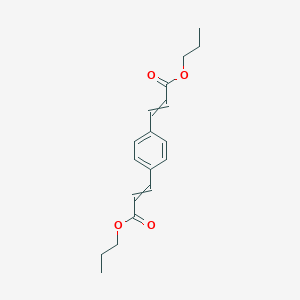
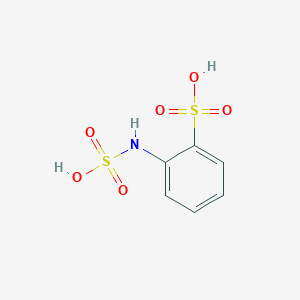

![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)

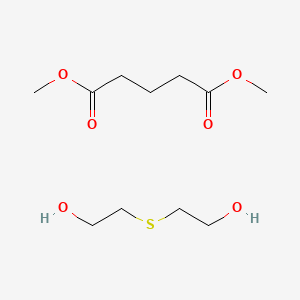
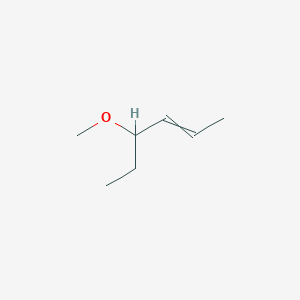
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
